molecular formula C24H31N5O2 B2649049 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922117-11-1

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2649049
CAS RN: 922117-11-1
M. Wt: 421.545
InChI Key: XAPFHNIPCHEJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 3D structure would be influenced by the size and shape of these groups, as well as any intramolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents. The size and complexity of the molecule could also influence its melting point, boiling point, and other physical properties .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research has focused on understanding the metabolism, excretion, and pharmacokinetics of structurally complex compounds, highlighting the absorption, distribution, and elimination processes in the body. For example, a study on INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, detailed its rapid absorption, bi-phase decline in concentration, and excretion mainly through urine and feces. It demonstrated the compound's high bioavailability and the metabolic pathways involved in its processing (Shilling et al., 2010).

Preclinical Pharmacology

The preclinical pharmacodynamic and pharmacokinetic properties of compounds, such as CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, have been characterized to inform dose selection in clinical trials for major depressive disorder. Such studies aim to establish a translational approach based on receptor occupancy to guide the clinical development of novel therapeutics (Garner et al., 2015).

Environmental Exposure

Understanding the environmental exposure to chemicals similar in structure or use, such as organophosphorus and pyrethroid pesticides, provides insights into public health implications. Research in this area assesses the extent of exposure, especially in vulnerable populations like children, and informs the development of regulatory policies (Babina et al., 2012).

Endocrine Disruption and Health Effects

Studies also explore the potential endocrine-disrupting effects of compounds found in consumer products, such as parabens, investigating their presence in human biological samples and potential health impacts. This research is crucial for understanding how chronic exposure to these chemicals might affect human health and development (Zhang et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s hard to speculate further .

properties

IUPAC Name

3-cyclohexyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h5-7,10,15,17,19H,2-4,8-9,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFHNIPCHEJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.